molecular formula C17H17N3O2S B263152 N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No. B263152
M. Wt: 327.4 g/mol
InChI Key: IDZOAYPMUKCWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide can induce apoptosis (programmed cell death) in tumor cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been shown to have a low toxicity profile in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide in lab experiments is its potential as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.

Future Directions

There are several future directions for research on N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in cancer treatment and inflammation. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, it may be useful to investigate its potential as a drug delivery system for other compounds.

Synthesis Methods

The synthesis of N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide involves a multi-step process. The first step involves the reaction of 2-amino-3-cyanopyridine with 2-mercaptopyridine in the presence of a base to form 2-(pyridin-2-ylsulfanyl)pyridine. The second step involves the reaction of 2-(pyridin-2-ylsulfanyl)pyridine with 2-bromoacetyl chloride to form 2-(pyridin-2-ylsulfanyl)acetamide. The final step involves the reaction of 2-(pyridin-2-ylsulfanyl)acetamide with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base to form N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide.

Scientific Research Applications

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methyl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C17H17N3O2S/c21-15-7-5-13-9-12(4-6-14(13)20-15)10-19-16(22)11-23-17-3-1-2-8-18-17/h1-4,6,8-9H,5,7,10-11H2,(H,19,22)(H,20,21)

InChI Key

IDZOAYPMUKCWDE-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=C(C=C2)CNC(=O)CSC3=CC=CC=N3

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)CNC(=O)CSC3=CC=CC=N3

Origin of Product

United States

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